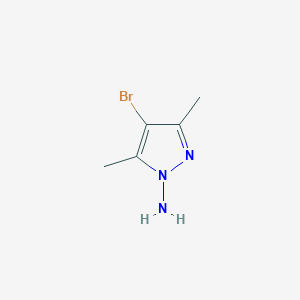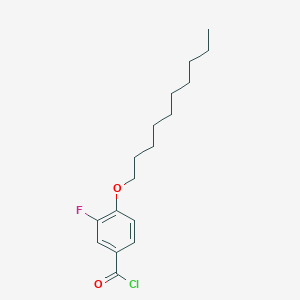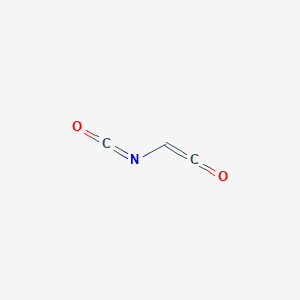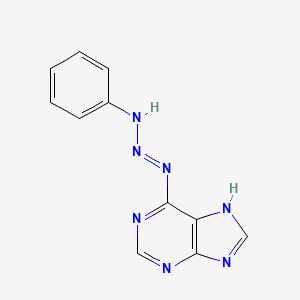
Propan-2-yl 2-acetyl-4,4,4-trichlorobut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl 2-acetyl-4,4,4-trichlorobut-2-enoate is a chemical compound with the molecular formula C9H11O3Cl3. It is also known by its CAS number: 113966-13-5 . This compound belongs to the class of organic esters and contains both acetyl and trichlorobut-2-enoate functional groups.
Méthodes De Préparation
Industrial Production: Industrial-scale production methods for this compound are not widely documented. Research and development in this area would be necessary to establish efficient and scalable processes.
Analyse Des Réactions Chimiques
Reactivity: Propan-2-yl 2-acetyl-4,4,4-trichlorobut-2-enoate may undergo various chemical reactions due to its functional groups. These reactions include:
Substitution Reactions: The chlorine atoms in the trichlorobut-2-enoate portion can be replaced by other nucleophiles.
Reduction Reactions: Reduction of the carbonyl group (acetyl) to an alcohol.
Oxidation Reactions: Oxidation of the alcohol group to a carbonyl group.
Substitution: Nucleophilic substitution reactions typically involve bases or nucleophiles (e.g., amines, thiols).
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO) or chromic acid (HCrO).
Major Products: The specific products formed from these reactions would depend on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Propan-2-yl 2-acetyl-4,4,4-trichlorobut-2-enoate’s applications extend across various scientific fields:
Chemistry: It can serve as a synthetic intermediate for other compounds.
Biology: Researchers might explore its biological activity, toxicity, or potential as a pharmacophore.
Medicine: Investigations into its medicinal properties, such as antimicrobial or anticancer effects.
Industry: If scalable production methods are developed, it could find use in specialty chemicals.
Comparaison Avec Des Composés Similaires
Unfortunately, direct comparisons with similar compounds are scarce in the literature. its unique combination of functional groups makes it an intriguing subject for further investigation.
Propriétés
| 113966-13-5 | |
Formule moléculaire |
C9H11Cl3O3 |
Poids moléculaire |
273.5 g/mol |
Nom IUPAC |
propan-2-yl 2-acetyl-4,4,4-trichlorobut-2-enoate |
InChI |
InChI=1S/C9H11Cl3O3/c1-5(2)15-8(14)7(6(3)13)4-9(10,11)12/h4-5H,1-3H3 |
Clé InChI |
MUPDJIMHORDAMW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C(=CC(Cl)(Cl)Cl)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-N-(4-methylphenyl)-N-[4-(2-phenylethyl)phenyl]aniline](/img/structure/B14309989.png)


![4-[3-(1,3-Dioxolan-2-yl)propyl]-4'-methyl-2,2'-bipyridine](/img/structure/B14310009.png)

![{[3-(Benzenesulfonyl)but-1-en-2-yl]sulfanyl}benzene](/img/structure/B14310056.png)

